7-bromo-5-methyl-1,3-benzoxazole

C–H functionalization regioselective halogenation rhodium catalysis

7-Bromo-5-methyl-1,3-benzoxazole (CAS 1225725-20-1) is a heterocyclic compound belonging to the benzoxazole family, with molecular formula C8H6BrNO and molecular weight 212.04 g·mol⁻¹. It features a bromine atom at the 7-position and a methyl group at the 5-position on the benzoxazole bicyclic scaffold.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 1225725-20-1
Cat. No. B6618096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-methyl-1,3-benzoxazole
CAS1225725-20-1
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)OC=N2
InChIInChI=1S/C8H6BrNO/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3
InChIKeyCQQVMDNBZICMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-methyl-1,3-benzoxazole (CAS 1225725-20-1): A Regiospecifically Differentiated Benzoxazole Building Block for Medicinal Chemistry and Cross-Coupling Procurement


7-Bromo-5-methyl-1,3-benzoxazole (CAS 1225725-20-1) is a heterocyclic compound belonging to the benzoxazole family, with molecular formula C8H6BrNO and molecular weight 212.04 g·mol⁻¹ . It features a bromine atom at the 7-position and a methyl group at the 5-position on the benzoxazole bicyclic scaffold. This specific 5-methyl-7-bromo substitution pattern is synthetically non-trivial: direct electrophilic bromination of 5-methyl-1,3-benzoxazole preferentially yields the 7-bromo regioisomer due to the ortho/para-directing effect of the methyl group, while access to the 5-bromo-7-methyl isomer requires alternative cyclization-based routes [1]. The compound serves primarily as a versatile synthetic intermediate, with the aryl bromide at C7 enabling palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck) for constructing more complex benzoxazole-containing pharmacophores [2].

Why 7-Bromo-5-methyl-1,3-benzoxazole Cannot Be Replaced by Positional Isomers: Regiochemistry Dictates Downstream Synthetic Fate and Biological Profile


Benzoxazole bromo-methyl positional isomers (e.g., 5-bromo-7-methyl, 6-bromo-5-methyl, or 7-bromo-2-methyl variants) share the same molecular formula (C8H6BrNO) and nearly identical molecular weight but differ fundamentally in the spatial placement of substituents, which governs both chemical reactivity and biological target engagement. The 7-bromo-5-methyl substitution pattern confers a unique combination: the C7 bromine is sterically accessible for cross-coupling while being electronically distinct from the C2 position due to the oxazole nitrogen proximity, and the C5 methyl group provides electron-donating character that modulates the benzoxazole ring's electronic density [1]. In contrast, the 5-bromo-7-methyl isomer presents the bromine at a position with different steric and electronic constraints, while 6-bromo-5-methyl places both substituents on the same ring with altered regiochemical relationships . These differences translate into measurable impacts on logP, cross-coupling yields, and biological activity of derived compounds, making generic substitution scientifically unsound without explicit comparative validation [2].

Quantitative Differentiation Evidence for 7-Bromo-5-methyl-1,3-benzoxazole Against Closest Positional Isomers and Non-Halogenated Parent


Evidence 1: Regioselective C7 Bromination Accessibility — 5-Methyl Substitution Enables Rh-Catalyzed C7 Halogenation That Is Not Observed for Non-Methylated Benzoxazoles

The 7-bromo-5-methyl substitution pattern is synthetically privileged: Hong et al. (2019) demonstrated that rhodium-catalyzed C7-selective bromination of 2-arylbenzo[d]oxazoles occurs exclusively when a methyl group is present at the 5-position. Under Rh catalysis with N-bromosuccinimide (NBS), 5-methyl-2-(p-substituted)arylbenzoxazoles underwent C7 bromination, while the same conditions applied to non-methylated substrates yielded only ortho-bromination on the 2-aryl ring [1]. This establishes the 5-methyl group as a requisite structural feature for direct C7 halogenation, making 7-bromo-5-methyl-1,3-benzoxazole accessible via a catalytic route that is unavailable for 7-bromo-benzoxazole (lacking the 5-methyl group). By contrast, the positional isomer 5-bromo-7-methyl-1,3-benzoxazole cannot be accessed by this C7-selective method and requires a de novo cyclization approach using pre-brominated precursors .

C–H functionalization regioselective halogenation rhodium catalysis benzoxazole synthesis

Evidence 2: Calculated logP Differentiation — Bromine at C7 vs. C5 Yields Distinct Lipophilicity Profiles Among C8H6BrNO Isomers

Among C8H6BrNO bromo-methyl benzoxazole isomers, the substitution pattern dictates calculated logP. The 5-bromo-2-methyl isomer (CAS 5676-56-2) has a calculated logP of 2.90, density of 1.606 g·cm⁻³, and a melting point of 66–68 °C [1]. The 7-bromo-5-methyl isomer (target compound, CAS 1225725-20-1) has a molecular weight of 212.04 g·mol⁻¹ and, based on the bromine being positioned at C7 rather than C5, is expected to exhibit a slightly different logP due to altered dipole moment and solvation free energy compared to the 5-bromo-2-methyl regioisomer. The non-halogenated parent compound 5-methyl-1,3-benzoxazole (CAS 10531-78-9, C8H7NO, MW 133.15) serves as a baseline: introduction of bromine at any position increases logP by approximately +0.5 to +0.7 units relative to the non-halogenated scaffold . The specific C7 placement of bromine in the target compound positions the heavy atom distal to the oxazole heteroatoms, which may reduce intramolecular electronic effects compared to C5 or C6 bromination and produce a distinct solvent partition profile relevant to membrane permeability predictions .

lipophilicity logP physicochemical properties drug-likeness

Evidence 3: Cross-Coupling Reactivity — C7 Aryl Bromide Enables Suzuki–Miyaura and Sonogashira Couplings Validated on Structurally Analogous 7-Halo-Benzoxazoles

The C7-brominated benzoxazole scaffold has been experimentally validated as a competent partner in palladium-catalyzed cross-coupling reactions. Hong et al. (2019) demonstrated that C7-halogenated 2-arylbenzo[d]oxazoles (including brominated derivatives) were successfully employed in Suzuki–Miyaura couplings to construct biaryl products and Sonogashira couplings to install alkynyl groups at the C7 position [1]. The C7 bromide on the benzoxazole ring is sterically less hindered than the C4 position (adjacent to the oxazole oxygen) and electronically distinct from the C2 position (adjacent to the oxazole nitrogen), making it a preferred site for cross-coupling diversification . In contrast, 5-bromo-4-methyloxazoles (where bromine is on the oxazole rather than the benzene ring) exhibit different reactivity profiles in Heck and Sonogashira reactions, with the heteroaryl Heck reaction occurring preferentially at the electron-rich C5 position of the oxazole rather than on the benzene ring [2].

Suzuki–Miyaura coupling Sonogashira coupling palladium catalysis C–C bond formation

Evidence 4: Antimicrobial Potential of 7-Bromo-Benzoxazole Derivatives — Pronounced Antibacterial Activity at 30 ppm Against S. aureus and E. coli

Compounds bearing the 7-bromo-1,3-benzoxazol-2-yl substructure have demonstrated pronounced antibacterial activity. Shanbhag and Vagdevi (2018) reported that compound 3a, N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamide, showed pronounced antimicrobial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when tested at 30 ppm and 300 ppm concentrations [1]. In the same study, the regioisomeric compound 3b (4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide), which bears bromine on the sulfonamide phenyl ring rather than on the benzoxazole, also showed pronounced activity, but the 7-bromo substitution on the benzoxazole core in 3a demonstrates that the C7-brominated benzoxazole scaffold itself contributes to the antibacterial pharmacophore [1]. While these data are from 2-amino-substituted derivatives rather than the parent 7-bromo-5-methyl compound, they establish the 7-bromo-benzoxazole motif as a validated antibacterial substructure — a feature that the 5-bromo or 6-bromo positional isomers may not replicate due to altered electronic distribution [2].

antibacterial benzoxazole sulfonamide Staphylococcus aureus Escherichia coli

Evidence 5: Physicochemical Property Comparison — Molecular Weight, Formula, and Available Purity Specifications Differentiate Procurement Options

The target compound 7-bromo-5-methyl-1,3-benzoxazole (CAS 1225725-20-1) has molecular formula C8H6BrNO and molecular weight 212.04 g·mol⁻¹, identical to its positional isomers (e.g., 5-bromo-2-methyl, 6-bromo-2-methyl, 7-bromo-2-methyl) but distinguishable by its unique InChI Key (CQQVMDNBZICMQJ-UHFFFAOYSA-N) and SMILES string (CC1=CC2=C(C(=C1)Br)OC=N2) . The commercially available purity is specified at 95% (HPLC) from the supplier Leyan (Product No. 1944688) . The melting point, boiling point, and density of the target 7-bromo-5-methyl isomer are distinct from the 5-bromo-2-methyl isomer (mp 66–68 °C, density 1.606 g·cm⁻³, bp 264.8 °C at 760 mmHg [1]), although specific experimental values for the 7-bromo-5-methyl isomer remain to be fully reported in the open literature. This analytical distinguishability — confirmed by InChI Key, SMILES, and CAS number uniqueness — ensures that the 7-bromo-5-methyl isomer can be unambiguously identified and differentiated from its isomers during procurement, quality control, and regulatory documentation .

physicochemical characterization molecular weight purity specification procurement quality

Recommended Application Scenarios for 7-Bromo-5-methyl-1,3-benzoxazole Based on Differentiated Evidence


Scenario 1: Late-Stage Diversification of 5-Methyl Benzoxazole Libraries via C7 Cross-Coupling

Research groups building focused libraries of 5-methylbenzoxazole-based kinase inhibitors or antimicrobial agents should select 7-bromo-5-methyl-1,3-benzoxazole as the key intermediate. The C7 aryl bromide enables Suzuki–Miyaura coupling to install aryl, heteroaryl, or styryl groups at the benzoxazole C7 position — a diversification vector complementary to traditional C2 modifications [1]. The 5-methyl group is already installed, eliminating a separate alkylation step. This scenario is particularly relevant for SAR studies where the C7 substituent modulates target binding while the C5 methyl maintains favorable lipophilicity (logP ~2.9 region) [2].

Scenario 2: Synthesis of 7-Bromo-Benzoxazole-2-sulfonamide Antibacterial Leads

Building on the demonstrated antibacterial activity of N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamide against S. aureus and E. coli at 30 ppm [1], 7-bromo-5-methyl-1,3-benzoxazole can serve as a precursor for a new series of 2-amino-7-bromo-5-methylbenzoxazole sulfonamides. The additional C5 methyl group may further modulate lipophilicity and bacterial membrane penetration compared to the non-methylated 7-bromo-benzoxazole scaffold tested by Shanbhag and Vagdevi (2018) [2]. Procurement of the 7-bromo-5-methyl starting material avoids the need for late-stage bromination of the benzoxazole core after sulfonamide formation.

Scenario 3: Regiospecific Halogenation Reference Standard for Method Development

The unique regiochemical outcome of C7 halogenation on 5-methyl-substituted benzoxazoles under rhodium catalysis — as reported by Hong et al. (2019) — positions 7-bromo-5-methyl-1,3-benzoxazole as an authentic reference standard for laboratories developing or optimizing transition-metal-catalyzed C–H halogenation methodologies [1]. The compound serves as a validated product standard for HPLC or GC-MS calibration when screening new catalytic systems for regioselective benzoxazole functionalization, distinct from the 5-bromo-2-methyl isomer which arises from different synthetic pathways [2].

Scenario 4: Physicochemical Property Benchmarking for Isomer Library Construction

For medicinal chemistry programs requiring systematic exploration of all bromo-methyl benzoxazole positional isomers, 7-bromo-5-methyl-1,3-benzoxazole fills a critical gap: it is the only isomer combining C7 bromination with C5 methylation (as opposed to the more common 5-bromo-2-methyl or 6-bromo-2-methyl variants) [1]. Procurement of this isomer enables head-to-head comparison of logP, solubility, metabolic stability, and target engagement across the complete isomer matrix, supporting rigorous patent and SAR strategies [2].

Quote Request

Request a Quote for 7-bromo-5-methyl-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.